2-[(3-Ethoxypropyl)amino]isonicotinic acid
CAS No.: 1019359-56-8
Cat. No.: VC2908728
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Ethoxypropyl)amino]isonicotinic acid - 1019359-56-8](/images/structure/VC2908728.png)
Specification
CAS No. | 1019359-56-8 |
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Molecular Formula | C11H16N2O3 |
Molecular Weight | 224.26 g/mol |
IUPAC Name | 2-(3-ethoxypropylamino)pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C11H16N2O3/c1-2-16-7-3-5-12-10-8-9(11(14)15)4-6-13-10/h4,6,8H,2-3,5,7H2,1H3,(H,12,13)(H,14,15) |
Standard InChI Key | OBEHQQCQRXKIAX-UHFFFAOYSA-N |
SMILES | CCOCCCNC1=NC=CC(=C1)C(=O)O |
Canonical SMILES | CCOCCCNC1=NC=CC(=C1)C(=O)O |
Introduction
Property | Predicted Value | Basis of Prediction |
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Physical State | Crystalline solid | Typical state for similar pyridine carboxylic acids |
Solubility | Moderate solubility in polar solvents; limited in non-polar solvents | Based on polar functional groups and lipophilic chain |
Melting Point | Approximately 180-220°C | Estimated from similar isonicotinic acid derivatives |
pKa | ~3.5-4.0 (carboxylic acid group) | Typical range for pyridine carboxylic acids |
LogP | ~1.2-1.8 | Estimated based on structural components |
The presence of both hydrogen bond donors (NH, COOH) and acceptors (pyridine N, ether O, C=O) suggests this compound would engage in various intermolecular interactions, influencing its solubility profile and potential biological activity.
Mechanism of Action and Biological Activity
The biological activity of 2-[(3-Ethoxypropyl)amino]isonicotinic acid can be inferred based on the known activities of structurally related compounds and the functional groups present in its structure.
Isonicotinic acid derivatives are known to exhibit various biological activities, with the most notable example being isoniazid (isonicotinic acid hydrazide), a first-line medication for tuberculosis treatment . While 2-[(3-Ethoxypropyl)amino]isonicotinic acid differs significantly from isoniazid, some mechanistic insights may be drawn from the broader class of compounds.
Similar to 2-[(3-Ethoxypropyl)amino]nicotinic acid, the primary mechanism of action might involve interactions with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmitter release and neuronal excitability. The compound's structural features suggest potential for:
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Receptor binding: The pyridine ring may serve as a pharmacophore for binding to specific receptors or enzyme active sites.
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Hydrogen bonding: The amino and carboxylic acid groups can form hydrogen bonds with biological targets.
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Lipophilic interactions: The ethoxypropyl chain may enhance membrane permeability and influence receptor binding affinity.
Potential Mechanism | Biological Target | Expected Effect |
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nAChR modulation | Nicotinic acetylcholine receptors | Agonistic or antagonistic effects on neuronal signaling |
Enzyme inhibition | Various metabolic enzymes | Potential antimicrobial or anticancer activity |
Cell signaling modulation | Cellular signaling pathways | Effects on cell proliferation or differentiation |
It's worth noting that new isoniazid derivatives have shown antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis . While 2-[(3-Ethoxypropyl)amino]isonicotinic acid differs from these compounds, the presence of the isonicotinic acid moiety suggests potential antimicrobial applications that warrant investigation.
Applications and Research Significance
Based on its structural features and the known applications of related compounds, 2-[(3-Ethoxypropyl)amino]isonicotinic acid holds potential for several significant applications in various fields.
Pharmaceutical Applications
The compound may have applications in pharmaceutical research and development, particularly in areas where isonicotinic acid derivatives have shown promise:
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Antimicrobial agents: Given the historical success of isonicotinic acid derivatives like isoniazid in treating tuberculosis, this compound might exhibit antimicrobial properties, particularly against Mycobacterium species or other bacterial pathogens .
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Neurological applications: If the compound interacts with nicotinic acetylcholine receptors as suggested by its structure, it might have applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, or certain forms of epilepsy.
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Anti-inflammatory agents: Many pyridine derivatives exhibit anti-inflammatory properties, suggesting a potential application for this compound in inflammatory conditions.
Chemical Applications
Beyond biological applications, the compound may serve as:
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A chemical intermediate for the synthesis of more complex molecules
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A ligand for coordination chemistry with various metal ions
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A building block for supramolecular chemistry due to its multiple functional groups capable of non-covalent interactions
Research Significance
Investigation of 2-[(3-Ethoxypropyl)amino]isonicotinic acid contributes to the broader understanding of structure-activity relationships in pyridine derivatives. Specifically, it helps elucidate how:
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Positioning of functional groups on the pyridine ring affects biological activity
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The nature and length of alkyl chains with terminal ether groups influence pharmacokinetic properties
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Modifications to isonicotinic acid can produce compounds with novel activities distinct from established drugs like isoniazid
Comparative Analysis with Related Compounds
A comparative analysis of 2-[(3-Ethoxypropyl)amino]isonicotinic acid with structurally related compounds provides valuable insights into its potential properties and applications.
Comparison with Isonicotinic Acid and Derivatives
Comparison with Nicotinic Acid Analogs
The most direct comparison can be made with 2-[(3-Ethoxypropyl)amino]nicotinic acid, which differs only in the position of the carboxylic acid group (position 3 versus position 4 in the isonicotinic acid derivative).
This positional isomerism likely results in:
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Different electronic distribution in the pyridine ring
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Altered hydrogen bonding patterns
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Different spatial arrangement of functional groups, affecting receptor binding
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Potentially different metabolic pathways
Current Research and Future Directions
Research Gaps
Several important research gaps exist that warrant further investigation:
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Synthesis and characterization: Development of efficient synthetic routes specifically for 2-[(3-Ethoxypropyl)amino]isonicotinic acid and detailed characterization of its physical and chemical properties.
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Biological activity screening: Comprehensive evaluation of the compound's biological activities, including antimicrobial, anticancer, and neurological effects.
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Structure-activity relationships: Systematic investigation of how modifications to the ethoxypropyl chain length and substitution pattern affect biological activity.
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Mechanism of action studies: Detailed exploration of how the compound interacts with potential biological targets at the molecular level.
Future Research Directions
Future research on 2-[(3-Ethoxypropyl)amino]isonicotinic acid might productively focus on:
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Development as a potential antimicrobial agent, particularly against drug-resistant strains of bacteria
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Exploration of its potential as a neuroprotective agent through interactions with nicotinic acetylcholine receptors
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Investigation of its utility as a building block for more complex bioactive molecules
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Computational studies to predict binding affinities with various biological targets
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Toxicological evaluations to assess its safety profile for potential therapeutic applications
Methodological Approaches
Future studies might employ:
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Advanced synthetic methods to improve yield and purity
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High-throughput screening assays to rapidly assess biological activities
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Computational modeling to predict structure-activity relationships
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Advanced analytical techniques to characterize the compound and its interactions with biological targets
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